N-{6-oxa-2-thiaspiro[4.5]decan-9-yl}prop-2-enamide
CAS No.:
Cat. No.: VC12451124
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO2S |
|---|---|
| Molecular Weight | 227.33 g/mol |
| IUPAC Name | N-(6-oxa-2-thiaspiro[4.5]decan-9-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C11H17NO2S/c1-2-10(13)12-9-3-5-14-11(7-9)4-6-15-8-11/h2,9H,1,3-8H2,(H,12,13) |
| Standard InChI Key | UVHXVCABHRFZLG-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)NC1CCOC2(C1)CCSC2 |
Introduction
Structural Characteristics and Nomenclature
Core Spirocyclic Architecture
The compound’s defining feature is its 6-oxa-2-thiaspiro[4.5]decane core, a bicyclic system where a 5-membered oxolane ring (oxygen-containing) and a 6-membered thiane ring (sulfur-containing) share a single spiro carbon atom . The numbering scheme assigns position 9 to the carbon atom bearing the acrylamide substituent, as indicated by the IUPAC name.
Ring System Analysis
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Oxolane Ring: A 5-membered ring with four carbons and one oxygen atom.
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Thiane Ring: A 6-membered ring with five carbons and one sulfur atom.
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Spiro Junction: The shared carbon atom creates orthogonal ring planes, introducing steric constraints that influence conformational flexibility .
Acrylamide Functionalization
The prop-2-enamide group (-NH-C(=O)-CH=CH₂) is attached to the spirocyclic core at position 9. This α,β-unsaturated amide confers electrophilic reactivity at the β-carbon, enabling potential Michael addition reactions or covalent binding to biological nucleophiles .
Synthetic Pathways and Feasibility
Retrosynthetic Considerations
The synthesis likely involves:
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Spirocyclic Core Construction: Cyclization of a diol or dithiol precursor to form the 6-oxa-2-thiaspiro[4.5]decane system.
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Acrylamide Introduction: Amidation of a spirocyclic amine intermediate with acryloyl chloride or analogous reagents .
Key Intermediate: 9-Amino-6-oxa-2-thiaspiro[4.5]decane
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Synthesis: Reductive amination of a ketone intermediate or nucleophilic substitution of a halogenated spirocyclic compound.
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Challenges: Steric hindrance at the spiro junction may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration .
Predicted Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Spirocyclization | BF₃·OEt₂, THF, 0°C → RT | 45% |
| 2 | Amine Functionalization | NH₃, Pd/C, H₂ (50 psi), EtOH | 60% |
| 3 | Acrylamidation | Acryloyl chloride, NEt₃, DCM, 0°C | 35% |
*Yields estimated based on analogous transformations in spirocyclic systems .
Computed Physicochemical Properties
Molecular Descriptors
Spectroscopic Predictions
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